molecular formula C16H12O2 B1312316 (E)-3-Benzylidene-4-chromanone CAS No. 24513-66-4

(E)-3-Benzylidene-4-chromanone

Cat. No.: B1312316
CAS No.: 24513-66-4
M. Wt: 236.26 g/mol
InChI Key: TXRPREROCFYGHX-JLHYYAGUSA-N
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Description

(E)-3-Benzylidene-4-chromanone is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereocontrolled Photodimerization

(E)-3-Benzylidene-4-chromanone derivatives have been synthesized and studied for their ability to undergo stereocontrolled photodimerization in the crystalline state. The influence of halogen groups on the chromanone moiety was particularly noted, affecting the molecular arrangement and stereoselectivity of the photoreactions in the solid state (Cheng, Chen, & Huang, 2012).

Regioselective Reduction

Regioselective reduction of (E)-3-Benzylidene-4-chromanones has been achieved using dialkylboranes, particularly 9-borabicyclo[3.3.1]nonane, in the presence of palladium catalysts. This process efficiently converts them to 3-benzyl-4-chromanones, showcasing a specific reaction characteristic of structurally rigid exo-cyclic α,β-unsaturated ketones (Hoshino, Tanaka, & Takeno, 1998).

Importance in Medicinal Chemistry

This compound and its derivatives have attracted significant interest in medicinal chemistry due to their various pharmacological and physiological activities, such as anti-inflammatory, HIV replication inhibition, and antioxidant properties. They are also notable as β-lactamase substrates, playing a crucial role in the discovery and development of new β-lactam antibacterial agents (Woźnica & Frelek, 2016).

Synthetic Approaches and Bioactivities

A comprehensive review of synthetic methods for chroman-4-one-derived compounds, including (E)-3-Benzylidene-4-chromanones, highlights their biological relevance. These compounds are important intermediates and building blocks in drug design, with diverse structural categories leading to various bioactivities (Emami & Ghanbarimasir, 2015).

NMR Spectroscopy Studies

The study of (E)-3-Benzylidene-4-chromanones using 13C NMR spectroscopy has provided insights into the influence of molecular structure on the chemical shifts of characteristic carbon atoms, contributing to a better understanding of these compounds (Kirkiacharian, Gomis, Tongo, Mahuteau, & Brion, 1984).

Asymmetric Transfer Hydrogenation

Rhodium-catalyzed asymmetric transfer hydrogenation of (E)-3-Benzylidene-chromanones has been developed, allowing the reduction of both C═C and C═O bonds and the formation of two stereocenters with high yields and excellent diastereo- and enantioselectivities. This process demonstrates a dynamic kinetic resolution approach using a low catalyst loading (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021).

Mechanism of Action

Properties

IUPAC Name

(3E)-3-benzylidenechromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10H,11H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRPREROCFYGHX-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193440
Record name (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24513-66-4
Record name (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24513-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3-(phenylmethylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024513664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E)-2,3-Dihydro-3-(phenylmethylene)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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